OG-L002 is a potent and selective inhibitor of LSD1, an enzyme involved in the epigenetic regulation of gene expression. [, , ] LSD1 specifically removes methyl groups from lysine residues on histone tails, primarily histone H3 lysine 4 (H3K4). This demethylation activity is often associated with gene repression. OG-L002 acts by competitively binding to LSD1, preventing its interaction with histone substrates and thereby inhibiting its demethylase activity. [, ]
OG-L002 is a potent and selective inhibitor of lysine-specific demethylase 1A, commonly known as LSD1. It has garnered attention for its potential therapeutic applications, particularly in the fields of virology and cancer research. The compound exhibits an IC50 value of approximately 20 nM, indicating high potency in inhibiting LSD1 activity. LSD1 is a flavin-dependent monoamine oxidase that plays critical roles in various biological processes, including oocyte growth, embryogenesis, and tissue-specific differentiation. OG-L002 has been shown to significantly inhibit the expression of herpes simplex virus immediate early genes and reduce progeny virus production in cultured cells.
OG-L002 is classified as a small molecule inhibitor targeting histone demethylases, specifically LSD1. It is sourced from various chemical suppliers, including APExBIO, MedChemExpress, and R&D Systems. The compound's chemical structure is characterized by the molecular formula C15H15NO and a molecular weight of 225.29 g/mol.
The synthesis of OG-L002 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. While specific synthetic routes are proprietary to manufacturers, general methods for synthesizing LSD1 inhibitors often utilize techniques such as:
The solubility of OG-L002 in dimethyl sulfoxide is greater than 10 mM, facilitating its use in biological assays.
The molecular structure of OG-L002 can be represented as follows:
The structure includes a core aromatic system that is essential for its interaction with LSD1. The specific arrangement of functional groups contributes to its binding affinity and selectivity towards the target enzyme.
OG-L002 undergoes specific biochemical interactions that inhibit LSD1 activity. In biochemical assays, the demethylation process can be monitored by measuring the release of hydrogen peroxide during substrate conversion. The inhibition mechanism involves competitive binding at the active site of LSD1, preventing substrate access and subsequent demethylation.
The mechanism by which OG-L002 exerts its inhibitory effects on LSD1 involves several steps:
OG-L002 has multiple scientific applications, particularly in research related to:
Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that catalyzes the removal of methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This enzymatic activity positions LSD1 as a master regulator of chromatin dynamics: demethylation of H3K4 suppresses gene transcription, while H3K9 demethylation activates it. LSD1 is indispensable for fundamental biological processes, including embryogenesis, stem cell differentiation, and cell fate determination [3] [8]. Its function extends to forming corepressor or coactivator complexes with partners like CoREST and HDACs, thereby enabling context-specific gene regulation. Dysregulation of LSD1 is implicated in cancer, neurological disorders, and viral pathogenesis, making it a high-value target for therapeutic intervention [4] [8].
Viruses exploit host epigenetic machinery to establish infections. Herpes simplex virus (HSV), for instance, hijacks LSD1 to remove repressive H3K9 methylation marks from viral immediate-early (IE) gene promoters, facilitating viral transcription and replication. Inhibiting LSD1 prevents this chromatin remodeling, trapping viral DNA in a transcriptionally silent state. This mechanism is conserved across multiple viruses (e.g., human cytomegalovirus/hCMV and varicella-zoster virus/VZV), suggesting broad-spectrum potential [1] [3] [6]. Crucially, in vivo studies confirm that blocking LSD1 disrupts HSV reactivation from latency in neuronal ganglia, highlighting LSD1 inhibitors as strategic tools to suppress both primary infection and recurrent outbreaks [1] [6].
OG-L002 emerged from high-throughput screening efforts to identify potent LSD1 inhibitors with minimized off-target effects. Early analogs of tranylcypromine (TCP), an irreversible LSD1 inhibitor, showed poor selectivity against monoamine oxidases (MAOs). OG-L002 was optimized to overcome this limitation, achieving an IC₅₀ of 20 nM against LSD1—a 69-fold selectivity over MAO-A (IC₅₀ = 1.38 µM) and 36-fold over MAO-B (IC₅₀ = 0.72 µM) [2] [6]. Its trans-2-aminocyclopropyl scaffold enables reversible, competitive binding to the LSD1 substrate pocket, distinct from TCP’s irreversible mechanism [3] [8]. This selectivity profile positions OG-L002 as a premier chemical probe for dissecting LSD1-specific functions in epigenetics and virology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7